molecular formula C22H17NO4S3 B2399861 1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 850927-74-1

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No.: B2399861
CAS No.: 850927-74-1
M. Wt: 455.56
InChI Key: XQTSNUMDEAIBOE-UHFFFAOYSA-N
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Description

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a heterocyclic compound featuring an oxazole core substituted with a thiophen-2-yl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 4. The ethanone moiety is linked via a thioether bond to the oxazole ring, while a phenyl group occupies the terminal position (Figure 1).

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S3/c1-15-9-11-17(12-10-15)30(25,26)21-22(27-20(23-21)19-8-5-13-28-19)29-14-18(24)16-6-3-2-4-7-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSNUMDEAIBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, a compound featuring a unique combination of phenyl, thiophene, and oxazole moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3SC_{18}H_{16}N_2O_3S, with a molecular weight of 344.39 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene and oxazole rings allows for binding interactions that can modulate enzymatic pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the mPGES-1 enzyme can inhibit cancer cell proliferation effectively. Compounds derived from thiophenes have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including A549 lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiophene-containing compounds have been reported to exhibit antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results .

Case Studies

  • Inhibition of mPGES-1 : A study identified lead compounds based on 2-(thiophen-2-yl)acetic acid that showed selective inhibition of mPGES-1, leading to apoptosis in cancer cell lines . This highlights the relevance of the thiophene moiety in enhancing biological activity.
  • Antiproliferative Effects : Another study evaluated various derivatives for antiproliferative activity against human tumor cell lines. Compounds structurally related to this compound showed enhanced activity compared to standard treatments like cisplatin .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityIC50 (µM)Target
1cmPGES-1 InhibitorLow micromolarCancer
40fAntituberculosis87% inhibitionMycobacterium tuberculosis
47fAnticancer6.2Colon carcinoma HCT-116

Scientific Research Applications

Synthesis of Complex Molecules

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for various substitution reactions that can lead to the formation of new compounds with enhanced properties. This capability is particularly useful in the development of novel pharmaceuticals and materials.

The compound has shown potential in several biological applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The interaction with specific enzymes or receptors could modulate biological pathways involved in infection processes .
  • Anticancer Properties : Preliminary studies suggest that this compound could have anticancer activity by targeting cancer cell pathways. The unique binding interactions facilitated by its structure may inhibit tumor growth or induce apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its therapeutic potential against various diseases:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit critical enzymes such as proteases involved in viral replication (e.g., SARS-CoV-2 main protease). This suggests that this compound may also possess similar inhibitory effects.
  • Urease Inhibition : Some structural analogs have demonstrated significant urease inhibitory activity, which could be beneficial in treating urease-related infections.

SARS-CoV-2 Inhibition

A study highlighted the effectiveness of compounds structurally related to this compound as non-peptidomimetic inhibitors against SARS-CoV-2 main protease. These compounds exhibited low micromolar IC50 values, indicating potent antiviral activity .

Antifungal Activity

Research on thiophene-linked compounds demonstrated that derivatives similar to this compound showed promising antifungal activity against various fungal strains. The efficacy was evaluated through bioassays that indicated significant antifungal properties compared to standard treatments .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Reference
Target Compound Oxazol 4-Tosyl, 2-thiophen-2-yl, phenylthio
1-Phenyl-2-(benzoimidazotriazol-yl)ethanone (7a) Benzoimidazotriazol Phenyl, thiophen-2-yl, methyl
Triazolylthio-ethanone () Triazol Phenylsulfonyl, 2,4-difluorophenyl, phenyl
Benzothiophene acrylonitriles (31–33) Acrylonitrile Benzo[b]thiophen, methoxy/tri-methoxyphenyl
Tetrazole derivatives (6a-p) Tetrazole Chlorobenzyl, chlorophenyl, nitro/fluorophenyl
  • Oxazole vs.
  • Thiophene Substitution : The thiophen-2-yl group is common in bioactive compounds (e.g., anticancer agents in and pyrazol derivatives in ).
  • Tosyl Group : The electron-withdrawing tosyl group may enhance stability compared to analogues with sulfonylphenyl () or chlorobenzyl groups ().

Analytical Characterization

Key techniques for analogues include:

  • NMR/IR Spectroscopy : Used for confirming thioether linkages and substituent patterns (e.g., δ 5.72 ppm for SCH2 in Compound 7a ; IR carbonyl stretches in ).
  • X-ray Crystallography : SHELX and ORTEP programs enable structural elucidation, critical for verifying regiochemistry in heterocycles.

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